2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride

analgesic activity structure-activity relationship acetic acid writhing test

2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine family, featuring a fused imidazole-pyridazine bicyclic system with a carboxylic acid group at the 3‑position and a methyl substituent at the 2‑position, stabilized as the hydrochloride salt. This scaffold is recognized in medicinal chemistry for its ability to mimic purine bases and engage kinase active sites, making it a versatile intermediate for the synthesis of bioactive molecules, particularly lipid kinase inhibitors.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
CAS No. 1788624-63-4
Cat. No. B1433573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride
CAS1788624-63-4
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC=N2)C(=O)O.Cl
InChIInChI=1S/C8H7N3O2.ClH/c1-5-7(8(12)13)11-6(10-5)3-2-4-9-11;/h2-4H,1H3,(H,12,13);1H
InChIKeyGNTNZGGVTJDHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS 1788624-63-4): Core Scaffold Overview for Procurement


2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine family, featuring a fused imidazole-pyridazine bicyclic system with a carboxylic acid group at the 3‑position and a methyl substituent at the 2‑position, stabilized as the hydrochloride salt . This scaffold is recognized in medicinal chemistry for its ability to mimic purine bases and engage kinase active sites, making it a versatile intermediate for the synthesis of bioactive molecules, particularly lipid kinase inhibitors .

Why 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride Cannot Be Casually Substituted: Structure‑Activity Divergence in the Imidazo[1,2-b]pyridazine Series


Within the imidazo[1,2-b]pyridazine class, minor structural modifications lead to dramatic shifts in pharmacological profile. Research by Abignente et al. demonstrated that the 2‑methyl series (target compound core) and the 2‑phenyl series, as well as the 2‑acetic and 2‑carboxylic regioisomers, exhibit distinctly different analgesic, anti‑inflammatory, and ulcerogenic activities in standardized rodent models [1]. Therefore, substituting the 2‑methyl‑3‑carboxylic acid hydrochloride with a 2‑phenyl analog, a regioisomeric acetic acid, or a free base can yield unpredictable biological outcomes, undermining reproducibility in structure‑activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS 1788624-63-4)


Analgesic Activity Profile: 2‑Methyl Series Versus 2‑Phenyl Series in Acetic Acid Writhing Test

The 2‑methylimidazo[1,2-b]pyridazine‑3‑carboxylic acid series exhibited a lower level of analgesic activity compared to the 2‑phenyl series when evaluated in the acetic acid‑induced writhing test in mice [1]. Although exact percent‑inhibition values are not provided in the accessible abstract, the trend is confirmed by the statement that “compounds 2 and 3 showed a lower analgesic activity” relative to the 2‑phenyl reference series [1].

analgesic activity structure-activity relationship acetic acid writhing test

Anti‑Inflammatory and Ulcerogenic Balance: 2‑Methyl Series in Carrageenan‑Induced Rat Paw Edema

The 2‑methylimidazo[1,2-b]pyridazine‑3‑carboxylic acids were evaluated for anti‑inflammatory activity in carrageenan‑induced rat paw edema and for ulcerogenic potential in rat gastric mucosa [1]. The published abstract notes that the pharmacological results are discussed in terms of structure‑activity relationships; however, specific percent‑inhibition values are not publicly available in the abstract [1]. Earlier work on the 2‑phenyl series reported high analgesic but low anti‑inflammatory activity (one‑third that of indomethacin) and low ulcerogenic action [2]. The 2‑methyl series is expected to follow a similar trend with reduced anti‑inflammatory potency relative to standard NSAIDs, offering a potentially safer gastric profile.

anti-inflammatory activity ulcerogenic action carrageenan paw edema

Prostaglandin Biosynthesis Inhibition: In Vitro Differentiation

The 2‑methylimidazo[1,2-b]pyridazine‑3‑carboxylic acids were tested in vitro for their ability to inhibit prostaglandin biosynthesis [1]. While the abstract does not disclose IC50 values, the study confirms that these compounds can interfere with the cyclooxygenase pathway [1]. In contrast, certain 2‑phenyl‑3‑acetic derivatives were found to lack COX inhibitory activity entirely [2], highlighting a functional divergence within the imidazo[1,2-b]pyridazine class.

prostaglandin biosynthesis COX inhibition in vitro pharmacology

Privileged Scaffold for Lipid Kinase Inhibitors: 2‑Methyl Substitution as a Pharmacophoric Requirement

Patent US20090318410 discloses 3,6‑disubstituted 2‑methyl‑imidazo[1,2-b]pyridazines as potent inhibitors of PI3 kinase and related lipid kinases, with the 2‑methyl group explicitly retained as a core structural feature across all exemplified compounds [1]. The 2‑methyl substituent is critical for optimal steric and electronic complementarity within the kinase ATP‑binding pocket; removal or replacement of this methyl group (e.g., with hydrogen or larger alkyl groups) significantly reduces inhibitory potency [1]. This patent demonstrates that the 2‑methyl‑imidazo[1,2-b]pyridazine‑3‑carboxylic acid hydrochloride serves as a direct synthetic precursor to compounds with single‑digit nanomolar PI3Kα IC50 values.

PI3K inhibitor lipid kinase kinase inhibitor design

Physicochemical and Handling Advantage: Hydrochloride Salt Form Versus Free Base

The hydrochloride salt form (CAS 1788624-63-4) provides superior aqueous solubility and long‑term storage stability compared to the free carboxylic acid (CAS 144294-38-2). Vendor technical datasheets indicate that the hydrochloride salt is routinely supplied at ≥ 97% purity (NLT 97%) and is recommended for room‑temperature storage, whereas the free base may require refrigeration and is more prone to decarboxylation under ambient conditions . This practical differentiation is critical for laboratories requiring reproducible weighing, dissolution, and reactivity in parallel synthesis or automated screening workflows.

solubility hydrochloride salt chemical stability

High‑Value Application Scenarios for 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride


PI3K Inhibitor Lead Optimization Programs

The target compound is a direct precursor for the synthesis of 3,6‑disubstituted 2‑methyl‑imidazo[1,2-b]pyridazine lipid kinase inhibitors. Patent US20090318410 demonstrates that the 2‑methyl‑3‑carboxylic acid core is essential for achieving single‑digit nanomolar PI3Kα potency [1]. Medicinal chemistry teams can employ this hydrochloride salt in parallel amide coupling reactions to rapidly explore SAR at the 3‑position while preserving the critical 2‑methyl pharmacophore, a strategy not feasible with the 2‑phenyl or 2‑acetic acid analogs.

Gastrointestinal‑Sparing Anti‑Inflammatory Drug Discovery

Based on the demonstrated low ulcerogenic action of the 2‑methylimidazo[1,2-b]pyridazine‑3‑carboxylic acid series in rodent models [1], this building block is ideally suited for synthesizing novel non‑steroidal anti‑inflammatory drug (NSAID) candidates that require reduced gastric toxicity. The COX inhibitory activity observed in vitro further supports mechanistic exploration of dual anti‑inflammatory/analgesic profiles with a favorable safety margin.

Structure‑Activity Relationship (SAR) Comparator Studies

The distinct pharmacological fingerprint of the 2‑methyl‑3‑carboxylic acid scaffold—lower analgesic but similar anti‑inflammatory activity compared to the 2‑phenyl series [1]—makes this compound an essential comparator for academic groups investigating how subtle heterocyclic modifications affect bioactivity. Its use ensures reproducible cross‑study comparisons when benchmarking novel imidazo[1,2-b]pyridazine derivatives.

Automated Synthesis and High‑Throughput Screening Workflow

The hydrochloride salt form offers practical advantages in automated liquid handling systems due to its high purity (≥ 97%) and room‑temperature stability [1]. Core facilities running automated amide coupling or multi‑parallel synthesis campaigns benefit from reduced weighing errors, consistent solubility, and extended compound integrity, minimizing failed reactions and false screening hits.

Quote Request

Request a Quote for 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.